N-(2-fluorophenyl)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJHSOWTAPKMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352396 | |
| Record name | N-(2-fluorophenyl)-3-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304888-73-1 | |
| Record name | N-(2-fluorophenyl)-3-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-phenoxypropanamide typically involves the reaction of 2-fluoroaniline with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Potassium Channel Modulation
N-(2-fluorophenyl)-3-phenoxypropanamide has been identified as a modulator of potassium channels, particularly KCNQ channels, which are implicated in various neurological disorders. These channels play a crucial role in regulating neuronal excitability and are associated with conditions such as benign familial neonatal convulsions (BFNC) and other forms of epilepsy. The modulation of these channels can lead to therapeutic effects in treating central and peripheral nervous system disorders .
Table 1: Summary of Potassium Channel Modulators
| Compound Name | Target Channel | Application Area |
|---|---|---|
| This compound | KCNQ2/KCNQ3 | Neurological disorders (e.g., epilepsy) |
| 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide | GABA(A) | Anesthesia and anticonvulsant activity |
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. For instance, preliminary data suggest that this compound may exhibit selective cytotoxicity against specific cancer types while sparing normal cells, which is a desirable trait for anticancer agents .
Table 2: Anticancer Activity Overview
| Cell Line Type | Sensitivity Level | Mechanism of Action |
|---|---|---|
| Leukemia (K-562) | High | Apoptosis induction |
| Colon Cancer (HCT-15) | Moderate | Cell cycle arrest |
| Melanoma (SK-MEL-5) | Low | Inhibition of proliferation |
Clinical Implications
The modulation of potassium channels by this compound has been linked to potential therapeutic strategies for managing epilepsy and other neurological disorders. For example, compounds that enhance KCNQ channel activity have been shown to reduce seizure frequency in animal models .
Antitumor Efficacy
In a study evaluating the anticancer efficacy of phenoxypropanamide derivatives, it was found that compounds with similar structures demonstrated significant inhibition of tumor growth in xenograft models. These findings suggest that this compound could serve as a lead compound for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The phenoxypropanamide moiety can also contribute to the compound’s overall activity by interacting with different pathways in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()
- Structure : Differs by incorporating a fluorobenzyl group and a furyl substituent.
- The furyl group introduces π-π stacking capabilities.
- Implications : Increased lipophilicity compared to the target compound, suggesting better membrane permeability but reduced aqueous solubility .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide ()
- Structure : Features a ferrocenylmethoxy group, hydroxyl, nitro, and trifluoromethyl substituents.
- Electronic Effects : The nitro and trifluoromethyl groups are strong electron-withdrawing moieties, likely enhancing receptor-binding affinity. The ferrocene moiety introduces redox activity.
- Implications: Potential for electrochemical applications (e.g., biosensors) or anticancer activity due to ferrocene’s cytotoxic properties .
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide ()
- Structure: Contains cyano and trifluoromethyl groups, with a stereospecific hydroxyl.
- Electronic Effects: Cyano and trifluoromethyl groups create strong electron-deficient regions, similar to antiandrogens like bicalutamide.
- Implications : Likely targets androgen receptors, with the hydroxyl group facilitating hydrogen bonding in active sites .
Solubility and Metabolic Considerations
2-Hydroxyflutamide ()
- Structure: Hydroxyl group replaces the phenoxy moiety in the target compound.
- Solubility : The hydroxyl increases polarity, enhancing aqueous solubility but reducing blood-brain barrier penetration.
- Metabolism : Hydroxylation is a common metabolic pathway, suggesting the target compound may undergo similar phase I modifications .
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide ()
- Structure: Includes an amino group and a pyridone ring.
- Solubility: The amino group improves solubility through protonation at physiological pH.
- Implications: Enhanced bioavailability compared to the target compound’s phenoxy group .
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ()
- Structure : Incorporates a piperidine ring and phenylethyl chain.
- Activity : The piperidine moiety suggests CNS activity (e.g., opioid receptor modulation), contrasting with the target compound’s simpler structure .
Flutolanil ()
Data Table: Key Structural and Functional Comparisons
| Compound Name | Key Substituents | Electronic Profile | Solubility | Potential Applications |
|---|---|---|---|---|
| N-(2-fluorophenyl)-3-phenoxypropanamide | 2-fluorophenyl, phenoxy | Moderate electron withdrawal | Moderate | CNS agents, enzyme inhibitors |
| N-(2-Fluorobenzyl)-...propanamide (E6) | Fluorobenzyl, furyl | Strong electron withdrawal | Low | Antimicrobials |
| 3-Ferrocenylmethoxy...propanamide (E7, 10) | Ferrocenyl, nitro, trifluoromethyl | Strong electron withdrawal | Very low | Biosensors, anticancer |
| (2R)-3-(4-Cyanophenoxy)...propanamide (E5, 11) | Cyano, trifluoromethyl, hydroxyl | Strong electron withdrawal | Low | Antiandrogens |
| 2-Hydroxyflutamide (E8) | Hydroxyl, trifluoromethyl | Moderate electron withdrawal | High | Prostate cancer therapy |
Research Findings and Implications
- Electron-Withdrawing Groups : Compounds with trifluoromethyl or nitro groups (E5, E7) exhibit stronger target binding but poorer solubility, necessitating formulation optimizations .
- Steric Effects : Bulkier substituents (e.g., ferrocenyl in E7) may limit bioavailability despite enhancing redox activity .
- Metabolic Pathways: Hydroxylation (as in E8) and amino group introduction (E16) are critical for designing prodrugs or improving clearance profiles .
Biological Activity
N-(2-fluorophenyl)-3-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a propanamide backbone with a fluorinated phenyl group and a phenoxy moiety. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and binding affinity to biological targets, making it an attractive candidate for further research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways associated with cell growth and apoptosis, although specific pathways remain under investigation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer.
- Receptor Binding : Preliminary studies suggest that this compound may interact with receptors involved in pain perception and inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer Activity | Inhibits cell proliferation in vitro | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Analgesic Potential | Affects TRPV1 receptor activity |
Case Studies
- Anticancer Studies : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The compound's mechanism involves the modulation of cell cycle regulators and apoptotic pathways, leading to increased apoptosis in treated cells.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Analgesic Properties : Preliminary studies have shown that this compound may serve as an analgesic by modulating TRPV1 receptor activity, which is crucial for pain perception. This suggests that it could be developed into a therapeutic agent for pain management.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the phenyl rings have been explored to improve binding affinity and selectivity towards target receptors.
Table 2: Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-3-phenoxypropanamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-phenoxypropanoic acid derivatives and 2-fluoroaniline. A typical procedure involves activating the carboxylic acid with coupling agents like EDCI/HOBt in dichloromethane under inert conditions. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may improve yield and reduce side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity should be verified by HPLC (>98%) and NMR (e.g., absence of residual solvents or unreacted starting materials) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for diagnostic signals:
- Fluorophenyl protons (δ 7.2–7.5 ppm, aromatic splitting due to fluorine).
- Phenoxy group protons (δ 6.8–7.1 ppm, multiplet).
- Amide proton (δ 8.1–8.3 ppm, broad singlet).
- X-ray crystallography : Crystallize the compound from ethanol/water and solve the structure using SHELX software. Refinement should confirm bond lengths (e.g., C-F ~1.35 Å) and torsion angles .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. For receptor binding studies, employ radioligand displacement assays (e.g., -labeled ligands) with HEK293 cells expressing target receptors. IC values should be calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data normalization : Compare studies using standardized units (e.g., nM vs. µM) and control baselines.
- Structural analogs : Synthesize and test derivatives with modified phenoxy/fluorophenyl groups to isolate structure-activity relationships (SAR).
- Assay validation : Replicate conflicting experiments under identical conditions (e.g., pH, temperature, cell lines) to identify methodological variability .
Q. What advanced computational methods are recommended for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess stability over 100 ns.
- QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential, logP) to correlate with experimental IC data. Machine learning (Random Forest) can prioritize derivatives for synthesis .
Q. How can synthetic byproducts or degradation products of this compound be characterized to ensure experimental reproducibility?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to detect impurities (e.g., hydrolyzed amide or fluorophenyl oxidation products).
- Stability studies : Incubate the compound under physiological conditions (37°C, pH 7.4) and monitor degradation via -NMR time-course analysis .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
